molecular formula C26H21F3O3 B11155527 3-benzyl-4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

3-benzyl-4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

Cat. No.: B11155527
M. Wt: 438.4 g/mol
InChI Key: PMHAKYLUTNGUKF-UHFFFAOYSA-N
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Description

3-BENZYL-4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a trifluoromethylphenylmethoxy group attached to the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one with benzyl bromide in the presence of a base such as potassium carbonate. This step introduces the benzyl group at the 3-position of the chromen-2-one core. The resulting intermediate is then reacted with 3-(trifluoromethyl)phenylmethanol under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-BENZYL-4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BENZYL-4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .

Comparison with Similar Compounds

Similar Compounds

  • 3-BENZYL-4,8-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-2H-CHROMEN-2-ONE
  • 3-BENZYL-4,8-DIMETHYL-7-(3-METHYL-2-BUTEN-1-YL)OXY-2H-CHROMEN-2-ONE
  • 3-BENZYL-4-METHYL-7-(2-OXOCYCLOHEXYL)OXY-2H-CHROMEN-2-ONE

Uniqueness

The uniqueness of 3-BENZYL-4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE lies in its trifluoromethylphenylmethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

Molecular Formula

C26H21F3O3

Molecular Weight

438.4 g/mol

IUPAC Name

3-benzyl-4,8-dimethyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one

InChI

InChI=1S/C26H21F3O3/c1-16-21-11-12-23(31-15-19-9-6-10-20(13-19)26(27,28)29)17(2)24(21)32-25(30)22(16)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3

InChI Key

PMHAKYLUTNGUKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4

Origin of Product

United States

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